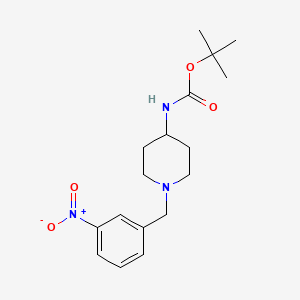
2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Dimethylaminoethanethiol hydrochloride” is a compound with the molecular formula C4H11NS·HCl and a molecular weight of 141.67 . It is used in laboratory chemicals . Another related compound, “2-Dimethylaminoethyl chloride hydrochloride”, is also used as a laboratory chemical and has a CAS number of 4584-46-7 .
Synthesis Analysis
The synthesis of related compounds like “2-dimethylaminoethyl chloride hydrochloride” involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride under controlled temperature conditions .
Molecular Structure Analysis
The molecular structure of “2-Dimethylaminoethanethiol hydrochloride” is represented by the SMILES string CN(C)CCS.Cl .
Chemical Reactions Analysis
The synthesis of “2-dimethylaminoethyl chloride hydrochloride” involves a chlorination reaction between dimethylethanolamine and thionyl chloride .
Physical And Chemical Properties Analysis
“2-Dimethylaminoethanethiol hydrochloride” is a white to almost white powder or crystalline substance. It is soluble in water . Another related compound, “2-Dimethylaminoisopropyl chloride hydrochloride”, is a white crystalline solid with a melting point range of 187-195 ℃ .
Safety and Hazards
Propriétés
IUPAC Name |
2-(dimethylamino)-2-methylpropane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(4-8,5-9)7(2)3;/h8-9H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKXWGZAXDABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-methylpropane-1,3-diol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


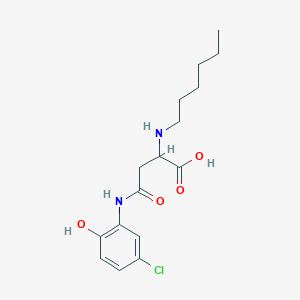
![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2979970.png)
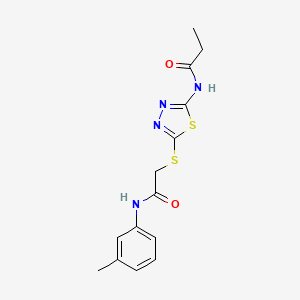
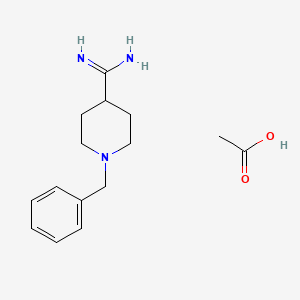
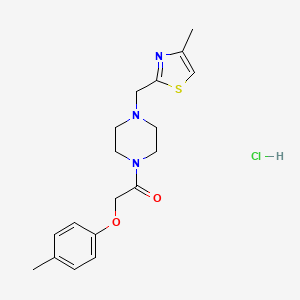
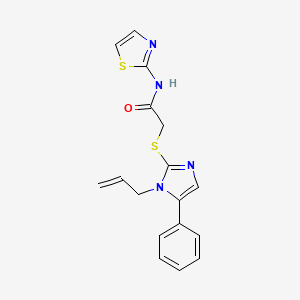
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole](/img/structure/B2979980.png)



![N-[3-(13-Phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)propyl]methanesulfonamide;trifluoromethanesulfonate](/img/structure/B2979988.png)
